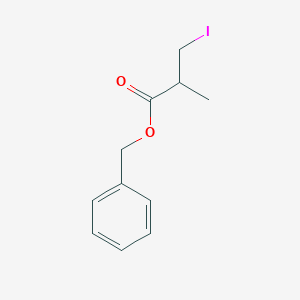
Benzyl 3-iodo-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-iodo-2-methylpropanoate is an organic compound characterized by the presence of a benzyl group attached to a 3-iodo-2-methylpropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-iodo-2-methylpropanoate typically involves the esterification of 3-iodo-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine groups.
Substitution: The iodo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 3-iodo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl 3-iodo-2-methylpropanoate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the carbon-iodine bond is partially broken, and the new bond is partially formed.
類似化合物との比較
Benzyl 3-bromo-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine.
Benzyl 3-chloro-2-methylpropanoate: Contains a chlorine atom instead of iodine.
Benzyl 3-fluoro-2-methylpropanoate: Contains a fluorine atom instead of iodine.
Uniqueness: Benzyl 3-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C11H13IO2 |
|---|---|
分子量 |
304.12 g/mol |
IUPAC名 |
benzyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C11H13IO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChIキー |
LAPPYFGITFXHQU-UHFFFAOYSA-N |
正規SMILES |
CC(CI)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
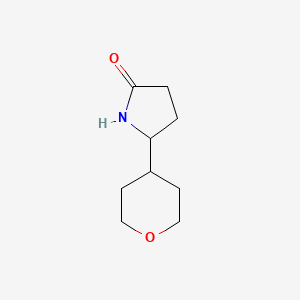
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)
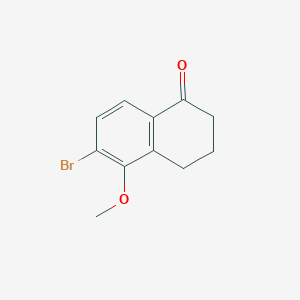
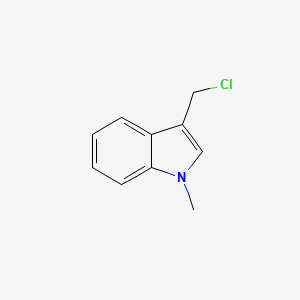
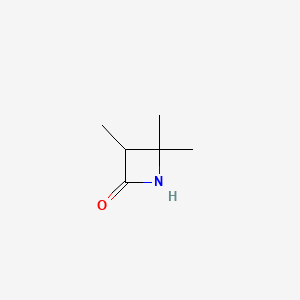
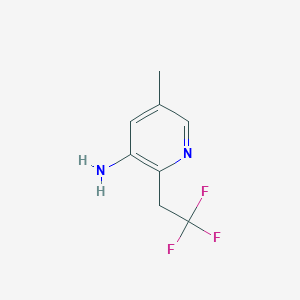
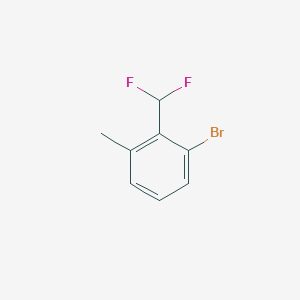
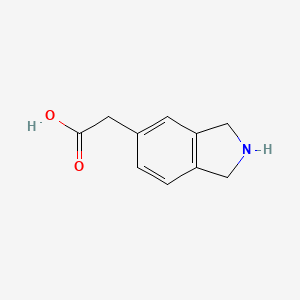
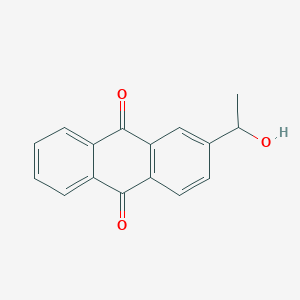
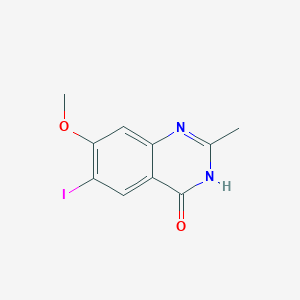
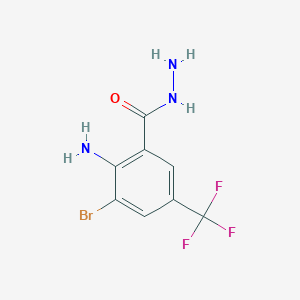
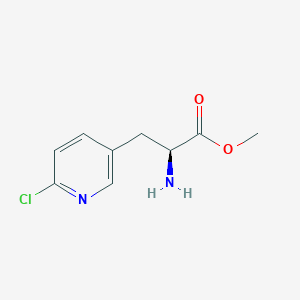
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)
